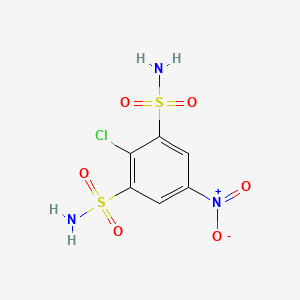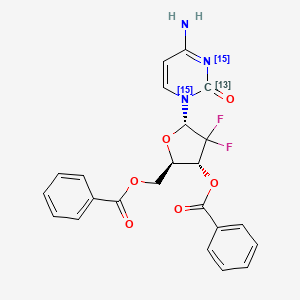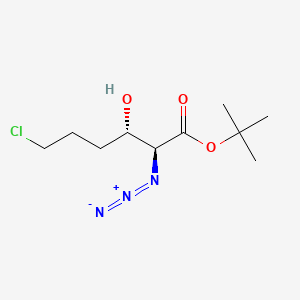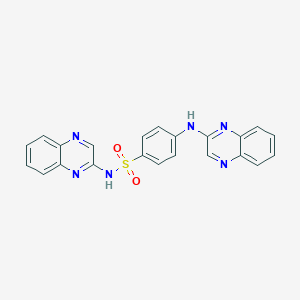
N-(2-Quinoxaline)-sulfaquinoxalin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Quinoxaline)-sulfaquinoxalin is a compound belonging to the class of quinoxalines, which are nitrogen-containing heterocyclic compounds. Quinoxalines are known for their diverse pharmacological properties, including antifungal, antibacterial, antiviral, and antimicrobial activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Quinoxaline)-sulfaquinoxalin typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions . Various catalysts, such as phosphate-based heterogeneous catalysts, can be used to enhance the reaction efficiency . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or water to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
N-(2-Quinoxaline)-sulfaquinoxalin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high reaction efficiency .
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
科学的研究の応用
N-(2-Quinoxaline)-sulfaquinoxalin has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of N-(2-Quinoxaline)-sulfaquinoxalin involves its interaction with various molecular targets and pathways. For instance, it can inhibit tyrosine kinases and C-MET kinases, leading to the induction of apoptosis in cancer cells . Additionally, it can interfere with tubulin polymerization, further contributing to its anticancer effects .
類似化合物との比較
Similar Compounds
Similar compounds to N-(2-Quinoxaline)-sulfaquinoxalin include:
- Quinazolines
- Cinnolines
- Phthalazines
Uniqueness
This compound is unique due to its specific structural features and the presence of the sulfaquinoxalin moiety, which imparts distinct pharmacological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different scientific fields further highlight its uniqueness .
特性
分子式 |
C22H16N6O2S |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
N-quinoxalin-2-yl-4-(quinoxalin-2-ylamino)benzenesulfonamide |
InChI |
InChI=1S/C22H16N6O2S/c29-31(30,28-22-14-24-18-6-2-4-8-20(18)27-22)16-11-9-15(10-12-16)25-21-13-23-17-5-1-3-7-19(17)26-21/h1-14H,(H,25,26)(H,27,28) |
InChIキー |
SSJSJQLWQYBAKY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC5=CC=CC=C5N=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


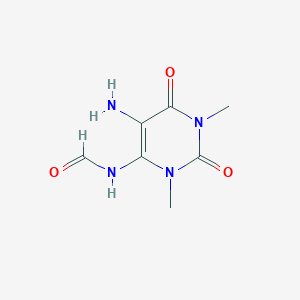
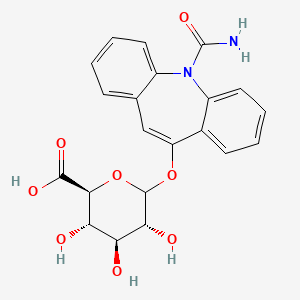
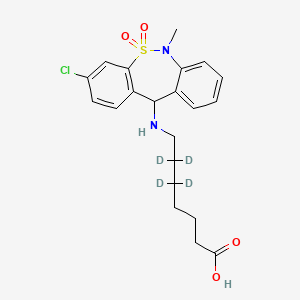

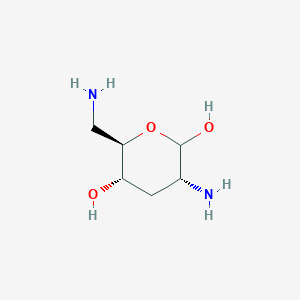
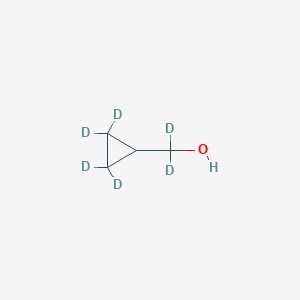
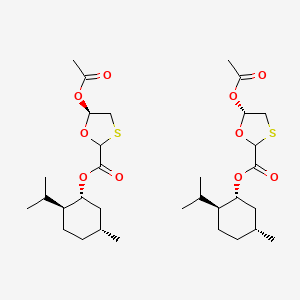
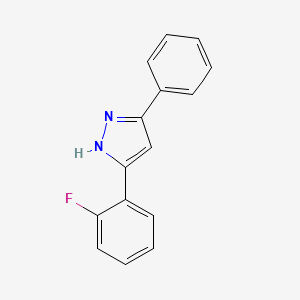
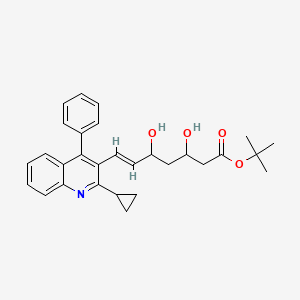
![Methyl 2-[2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13852937.png)
